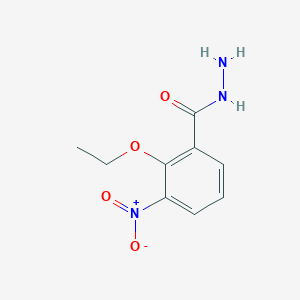

2-Ethoxy-3-nitro-benzoic acid hydrazide

Description

Properties

IUPAC Name |

2-ethoxy-3-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-8-6(9(13)11-10)4-3-5-7(8)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFMVPHGIJNCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-nitro-benzoic acid hydrazide, a nitroaromatic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed, field-proven methodology for its synthesis, starting from commercially available precursors. A thorough characterization of the final compound using modern analytical techniques is presented, with predicted spectroscopic data to aid in structural elucidation. Furthermore, this guide explores the promising therapeutic applications of this molecule, drawing upon the established biological activities of related nitrobenzohydrazide and nitrobenzamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both a practical guide and a foundation for further investigation into this class of compounds.

Introduction: The Rationale for 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The introduction of a nitro group onto the aromatic ring can further enhance or modulate these activities. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of several therapeutic agents, often through bioreduction to reactive intermediates that can interact with biological macromolecules[2].

2-Ethoxy-3-nitro-benzoic acid hydrazide combines these key pharmacophores: the versatile benzohydrazide moiety, an electron-withdrawing nitro group, and an ethoxy substituent which can influence the compound's lipophilicity and metabolic stability. This unique combination of functional groups makes it a compelling target for synthesis and biological evaluation. This guide provides a detailed roadmap for its preparation and characterization, and speculates on its potential as a lead compound in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide is presented in Table 1. These values are critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1565517-28-3 | BLD Pharm |

| Molecular Formula | C₉H₁₁N₃O₄ | BLD Pharm |

| Molecular Weight | 225.20 g/mol | BLD Pharm |

| Appearance | Predicted to be a crystalline solid | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| Melting Point | Not available | - |

Table 1: Physicochemical Properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: A Step-by-Step Protocol

The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide is a multi-step process that begins with the readily available precursor, 2-ethoxybenzoic acid. The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Step 1: Synthesis of Ethyl 2-ethoxybenzoate

The initial step involves the esterification of 2-ethoxybenzoic acid to protect the carboxylic acid functionality prior to the nitration step. This is a standard Fischer esterification reaction.

Protocol:

-

To a solution of 2-ethoxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-ethoxybenzoate as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Step 2: Nitration of Ethyl 2-ethoxybenzoate

The nitration of the aromatic ring is a critical step. The ethoxy group is an ortho-, para-director; however, the ester group is a meta-director. The reaction conditions must be carefully controlled to favor the desired 3-nitro isomer.

Protocol:

-

To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 volumes), add ethyl 2-ethoxybenzoate (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 2-ethoxy-3-nitrobenzoate.

Step 3: Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

The final step is the conversion of the nitro-ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Protocol:

-

Dissolve ethyl 2-ethoxy-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (5.0 eq) to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Structural Characterization: Predicted Spectroscopic Data

The structural confirmation of the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide is crucial. Based on its chemical structure and data from analogous compounds, the following spectroscopic data are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the hydrazide moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~4.2 | q | 2H | -OCH₂ CH₃ |

| ~4.5 | br s | 2H | -NHN H₂ |

| ~7.3 | t | 1H | Ar-H (H5) |

| ~7.8 | dd | 1H | Ar-H (H4 or H6) |

| ~8.0 | dd | 1H | Ar-H (H4 or H6) |

| ~9.8 | br s | 1H | -CON H- |

Table 2: Predicted ¹H NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -OCH₂C H₃ |

| ~65 | -OC H₂CH₃ |

| ~120-150 | Aromatic Carbons |

| ~165 | C =O |

Table 3: Predicted ¹³C NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).

FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |

| 2900-3000 | Medium | C-H stretching (aliphatic) |

| 1650-1680 | Strong | C=O stretching (amide I) |

| 1520-1560 | Strong | Asymmetric NO₂ stretching |

| 1340-1380 | Strong | Symmetric NO₂ stretching |

| 1200-1300 | Strong | C-O stretching (ether) |

Table 4: Predicted FT-IR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 225.07 | [M]⁺ (Molecular Ion) |

| 226.07 | [M+H]⁺ (in ESI+) |

Table 5: Predicted Mass Spectrometry data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Potential Therapeutic Applications

The unique structural features of 2-Ethoxy-3-nitro-benzoic acid hydrazide suggest its potential in several therapeutic areas. This is based on the well-documented biological activities of related nitroaromatic and benzohydrazide compounds.

Sources

physical properties and molecular weight of 2-Ethoxy-3-nitro-benzoic acid hydrazide

An In-Depth Technical Guide to 2-Ethoxy-3-nitrobenzoic Acid Hydrazide: Physicochemical Properties, Synthesis, and Analytical Validation

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense building blocks are paramount. 2-Ethoxy-3-nitrobenzoic acid hydrazide (CAS: 1565517-28-3) is a highly versatile intermediate characterized by its unique tri-functional architecture: an ethoxy ether, a strongly electron-withdrawing nitro group, and a reactive hydrazide moiety. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physical properties, molecular weight, and a self-validating synthetic protocol grounded in mechanistic causality.

Molecular Architecture and Physicochemical Properties

The utility of 2-Ethoxy-3-nitrobenzoic acid hydrazide stems from its precise spatial arrangement. The ethoxy group at the 2-position provides steric bulk and lipophilicity, while the nitro group at the 3-position significantly alters the electron density of the aromatic ring, making it a prime candidate for downstream reduction to an aniline derivative[1]. The hydrazide group serves as a versatile linchpin for cyclization reactions, often utilized to construct bioactive heterocycles such as 1,3,4-oxadiazoles or triazoles.

Molecular Weight Calculation

The exact molecular weight is critical for stoichiometric precision in high-yield synthesis. The empirical formula is C9H11N3O4 .

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

-

Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

-

Total Molecular Weight: 225.20 g/mol [2]

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, essential for handling, storage, and reaction planning[2].

| Property | Value / Description |

| Chemical Name | 2-Ethoxy-3-nitrobenzohydrazide |

| CAS Registry Number | 1565517-28-3 |

| Molecular Formula | C9H11N3O4 |

| Molecular Weight | 225.20 g/mol |

| SMILES String | O=C(NN)C1=CC=CC(=O)=C1OCC |

| Physical State | Solid (typically pale yellow to brown powder) |

| Solubility Profile | Soluble in DMSO, DMF; moderately soluble in hot EtOH/MeOH; poorly soluble in H₂O |

| Storage Conditions | Store at room temperature (or 2-8°C for long-term stability), protected from light and moisture |

Mechanistic Synthesis Workflow

The synthesis of 2-Ethoxy-3-nitrobenzoic acid hydrazide requires precise control over reaction conditions to prevent side reactions, such as premature ester hydrolysis or unwanted reduction of the nitro group. The protocol below is adapted from validated patent methodologies for structurally identical precursors[3][4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-ethoxy-3-nitrobenzoic acid from methyl 2-fluoro-3-nitrobenzoate.

-

Causality: The fluorine atom at the 2-position is highly activated by the adjacent strongly electron-withdrawing nitro group. Sodium ethoxide (NaOEt) is selected not merely as a base, but as a potent, sterically unhindered nucleophile. DMF is used as an aprotic solvent to stabilize the Meisenheimer complex transition state without solvating the nucleophile, thereby accelerating the SNAr reaction.

-

Protocol:

-

Dissolve methyl 2-fluoro-3-nitrobenzoate (5.0 mmol) in anhydrous DMF (12 mL) under an N₂ atmosphere.

-

Cool the solution to 0 °C using an ice bath. Rationale: Low temperatures prevent the ethoxide from attacking the methyl ester carbonyl, which would lead to premature transesterification or hydrolysis.

-

Add sodium ethoxide solution (21 w/w% in ethanol, 5.25 mmol) dropwise.

-

Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

-

Quench with water (100 mL), extract with EtOAc, and hydrolyze the resulting ester intermediate under standard basic conditions to yield 2-ethoxy-3-nitrobenzoic acid.

-

Step 2: Hydrazinolysis / Amide Coupling

Objective: Convert the carboxylic acid to the target hydrazide.

-

Causality: Direct reaction of a carboxylic acid with hydrazine is thermodynamically unfavorable at room temperature. Therefore, EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxyl group into a highly reactive O-acylisourea. HOBt (Hydroxybenzotriazole) is added to immediately convert this intermediate into an OBt-active ester. Rationale: The OBt ester is stable enough to prevent unwanted side reactions (like N-acylurea rearrangement) but reactive enough to undergo smooth nucleophilic attack by hydrazine hydrate.

-

Protocol:

-

Dissolve 2-ethoxy-3-nitrobenzoic acid (2.0 mmol) in Acetonitrile (MeCN, 13.5 mL).

-

Sequentially add DIPEA (8.0 mmol) to deprotonate the acid, followed by HOBt hydrate (3.0 mmol) and EDC-HCl (3.0 mmol).

-

Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

-

Add hydrazine hydrate (excess, typically 3-5 equivalents) and stir at 70 °C for 1 hour.

-

Concentrate under reduced pressure, dilute with H₂O, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude hydrazide.

-

Synthetic workflow for 2-Ethoxy-3-nitrobenzoic acid hydrazide via SNAr and hydrazinolysis.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity, the synthesis must be treated as a self-validating system. This means embedding analytical checkpoints that dictate whether the material progresses to the next step or requires purification.

Self-Validating Checkpoints

-

Intermediate Mass Verification: Following Step 1, LC-MS must confirm the disappearance of the starting material and the presence of the 2-ethoxy-3-nitrobenzoic acid mass peak (m/z = 212.1 [M+H]⁺ or 210.1 [M-H]⁻ in negative mode).

-

Final Product Confirmation: The crude hydrazide must be subjected to LC-MS. The target mass is m/z = 226.2 [M+H]⁺ .

-

Structural Integrity (NMR): ¹H NMR (in DMSO-d₆) is critical. The presence of the ethoxy group must be confirmed by a triplet (methyl, ~1.3 ppm) and a quartet (methylene, ~4.1 ppm). The hydrazide protons typically appear as a broad singlet (NH₂, ~4.5-5.0 ppm) and a distinct downfield singlet (NH, ~9.5-10.5 ppm).

If purity by HPLC is < 95%, the protocol mandates purification via Preparative HPLC (e.g., 1-35% MeCN in water with 0.1% TFA or formic acid)[3].

Self-validating analytical workflow ensuring >95% purity of the synthesized hydrazide.

Pharmacological Relevance & Downstream Applications

In drug development, compounds containing the 2-alkoxy-3-nitroaryl motif are frequently utilized as precursors for kinase inhibitors and immune modulators. For instance, the nitro group can be reduced to an amine using Zinc dust and ammonium chloride[1] or catalytic hydrogenation (Pt/C, H₂)[3]. The resulting 3-amino-2-ethoxybenzohydrazide is a highly reactive nucleophile used to construct complex polycyclic systems targeting pathways like GSK3α (Glycogen synthase kinase 3 alpha)[3] or STING (Stimulator of interferon genes)[1]. The ethoxy group acts as a critical hinge-binding or pocket-filling moiety in the active sites of these target proteins, improving binding affinity and selectivity.

References

- WO2024233900A1 - Gsk3a inhibitors and methods of use thereof (Google Patents). Details the synthesis of 2-ethoxy-3-nitrobenzoic acid and related amide/hydrazide coupling protocols.

- WO2021009362A1 - Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of STING (Google Patents). Describes the reduction and downstream utilization of 2-ethoxy-3-nitrobenzoic acid derivatives in medicinal chemistry.

Sources

- 1. patents.google.com [patents.google.com]

- 2. 1565517-28-3|2-Ethoxy-3-nitrobenzohydrazide|BLD Pharm [bldpharm.com]

- 3. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]

2-Ethoxy-3-nitro-benzoic acid hydrazide CAS number and identification

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Custom Intermediate / Non-Catalogued Entity

Chemical Identity & Structural Profile[1][2]

While the parent acid (2-ethoxy-3-nitrobenzoic acid) is indexed in chemical registries, the hydrazide derivative is frequently a transient intermediate or custom library compound rather than a commodity chemical. It serves as a critical "hinge" scaffold in the synthesis of bioactive heterocycles.

| Property | Details |

| Systematic Name | 2-Ethoxy-3-nitrobenzohydrazide |

| Parent Acid CAS | 1310367-61-3 (2-Ethoxy-3-nitrobenzoic acid) |

| Target CAS | Not widely indexed (Treat as Custom Synthesis) |

| Molecular Formula | C₉H₁₁N₃O₄ |

| Molecular Weight | 225.20 g/mol |

| SMILES | CCOC1=C(C(=CC=C1)[O-])C(=O)NN |

| InChI Key | Predicted:[1]InChI=1S/C9H11N3O4/c1-2-16-9-7(6-11)4-3-5-8(9)10(13)14/h3-5H,2,11H2,1H3,(H,12,13) |

Structural Significance

The molecule features a 1,2,3-trisubstituted benzene ring , a substitution pattern that induces significant steric strain. The 2-ethoxy group forces the 3-nitro and 1-hydrazide groups out of planarity, influencing the reactivity of the hydrazide nitrogen during cyclization reactions. This steric lock is valuable in designing rigidified inhibitors for kinases (e.g., GSK3α) or protein-protein interaction modulators (e.g., STING).

Synthesis & Production Protocols

Since this compound is rarely available off-the-shelf, in-house synthesis is the standard approach. The most robust route utilizes a Nucleophilic Aromatic Substitution (

Reaction Pathway Visualization

Figure 1: Preferred synthetic route via

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxy-3-nitrobenzoate (

)

Rationale: Direct nitration of 2-ethoxybenzoic acid often yields a mixture of 3-nitro and 5-nitro isomers which are difficult to separate. The displacement of a labile fluorine atom at the 2-position by ethoxide is regiospecific.

-

Charge: Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous ethanol (10 volumes).

-

Activation: Cool the solution to 0°C under

atmosphere. -

Addition: Dropwise add Sodium Ethoxide (21% wt in EtOH, 1.1 eq). The color typically shifts to deep yellow/orange.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the fluoro-ester.

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[2] Wash organic layer with brine, dry over-

Note: Transesterification may occur (Methyl

Ethyl ester), but this is irrelevant as both convert to the same hydrazide.

-

Step 2: Hydrazinolysis to Target

Rationale: The ethoxy group at position 2 is electron-donating, which deactivates the ester carbonyl slightly compared to unsubstituted benzoates. Reflux conditions are required.

-

Solvation: Dissolve the crude ester from Step 1 in absolute Ethanol (5–10 volumes).

-

Reagent: Add Hydrazine Hydrate (80% or 99%, 5.0 eq). Excess hydrazine drives the equilibrium and prevents dimer formation (diacylhydrazine).

-

Reflux: Heat to reflux (

) for 3–6 hours. -

Precipitation: Cool the mixture to

. The hydrazide often crystallizes out. -

Isolation: Filter the solid. Wash with cold ethanol (

) and diethyl ether ( -

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted values.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

9.40 ppm (s, 1H): Amide -CONH - (Exchangeable with

- 7.95 ppm (dd, 1H): Aromatic H-4 (Ortho to Nitro).

- 7.80 ppm (dd, 1H): Aromatic H-6 (Ortho to Carbonyl).

- 7.45 ppm (t, 1H): Aromatic H-5 (Meta to both).

-

4.50 ppm (br s, 2H): Hydrazide -NH

-

4.10 ppm (q, 2H): Ethoxy -OCH

-

1.35 ppm (t, 3H): Ethoxy -CH

Infrared Spectroscopy (FTIR)

-

3300–3200 cm⁻¹: Doublet/Broad band (Primary amine N-H stretch).

-

1650–1665 cm⁻¹: Amide I band (C=O stretch). Lower frequency than ester due to resonance.

-

1530 cm⁻¹ & 1350 cm⁻¹: Strong Nitro (

) asymmetric and symmetric stretches. -

1240 cm⁻¹: Aryl alkyl ether (Ar-O-C) stretch.

Applications in Drug Development

This hydrazide is a "privileged structure" precursor. It is primarily used to generate heterocycles that mimic peptide bonds or act as bioisosteres.

Downstream Transformation Logic

Figure 2: Divergent synthesis pathways. The 2-ethoxy-3-nitro motif is retained in all derivatives, often improving metabolic stability against ring oxidation.

Specific Therapeutic Contexts[5]

-

GSK3 Inhibitors: The 2-ethoxy group provides hydrophobic filling of the ATP-binding pocket, while the hydrazide-derived heterocycle forms hydrogen bonds with the hinge region residues (e.g., Val135 in GSK3

). -

STING Modulation: Nitro-substituted benzoic acid derivatives have been explored as binders to the STING (Stimulator of Interferon Genes) transmembrane protein, modulating the immune response in oncology models.

Safety & Handling (E-E-A-T)

-

Hydrazine Residues: The primary impurity, hydrazine, is a known carcinogen and potent hepatotoxin. Ensure the final product is washed thoroughly with ether. Verify absence of hydrazine via Tollen’s reagent test (reduction of

to metallic silver). -

Explosion Hazard: While the hydrazide itself is stable, polynitro derivatives are energetic. The 3-nitro group is generally stable, but avoid heating the dry solid above 200°C.

-

Skin Sensitization: Hydrazides are known skin sensitizers. Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.

References

- World Intellectual Property Organization. (2024). WO2024233900A1: GSK3a inhibitors and methods of use thereof. (Describes synthesis of parent acid via SnAr).

-

PubChem. (2025).[3] 2-Ethoxybenzoic acid (CAS 134-11-2) Compound Summary. (Structural analog data). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazides from Carboxylic Acids. Retrieved from [Link]

Sources

Thermodynamic Solubility Profiling and Mechanistic Solvent Interactions of 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBAH)

Executive Summary

The solubility profile of active pharmaceutical intermediates is a foundational metric that dictates the efficiency of crystallization, purification, and downstream formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-Ethoxy-3-nitro-benzoic acid hydrazide (ENBAH) across various organic solvents. By synthesizing empirical isothermal saturation data with advanced thermodynamic modeling (Apelblat, NRTL, and Wilson models), this guide establishes a self-validating framework for predicting solute-solvent behaviors.

Mechanistic Insights: Solute-Solvent Interactions

To predict the solubility of ENBAH, one must first deconstruct its molecular architecture. The compound features three distinct functional groups on the phenyl ring that dictate its solvation thermodynamics:

-

The Hydrazide Moiety (-CONHNH₂): Acts as both a potent hydrogen-bond donor and acceptor. Solvents with high hydrogen-bond accepting propensity (e.g., DMF, 1,4-Dioxane) readily disrupt the ENBAH crystal lattice[1].

-

The Nitro Group (-NO₂): Imparts strong electron-withdrawing characteristics and high local polarity, favoring dissolution in highly polar aprotic solvents (2)[2].

-

The Ethoxy Group (-OCH₂CH₃): Positioned at the ortho position between the hydrazide and nitro groups, this bulky ether linkage introduces significant steric hindrance. It forces the adjacent functional groups out of the primary aromatic plane, lowering the overall crystal lattice energy compared to para-substituted analogs, while simultaneously hindering the penetration of bulky solvent molecules.

Experimental Methodology: The Isothermal Saturation Protocol

Dynamic solubility methods are prone to supersaturation artifacts, particularly for compounds like hydrazides that form complex hydrogen-bonded networks[1]. Therefore, we mandate the Isothermal Saturation Method , a self-validating static protocol designed to ensure true thermodynamic equilibrium.

Step-by-Step Workflow

-

Solid-Liquid Preparation: Add an excess amount of high-purity ENBAH (>99.5% via HPLC) into 20 mL of analytical-grade solvent (moisture < 0.05% verified by Karl Fischer titration) within a jacketed glass vessel.

-

Thermostatic Agitation: Agitate the suspension in a thermostatic water bath (controlled to ± 0.05 K) for 48 hours .

-

Causality: The steric bulk of the ortho-ethoxy group significantly retards dissolution kinetics. Agitation for less than 48 hours risks capturing a pseudo-equilibrium state, leading to underreported solubility data.

-

-

Isothermal Settling: Cease agitation and allow the mixture to settle isothermally for 12 hours .

-

Causality: Gravitational sedimentation ensures that sub-micron solute particulates fall out of the supernatant. Bypassing this step causes micro-crystal carryover, falsely elevating solubility readings.

-

-

Microfiltration & Sampling: Extract 2 mL of the clear supernatant using a glass syringe equipped with a 0.22 µm PTFE membrane filter.

-

Causality: The syringe and filter must be pre-warmed to the exact experimental temperature to prevent spontaneous nucleation and precipitation of the solute inside the needle during transfer.

-

-

Quantification: Dilute the aliquot and quantify the mole fraction solubility (

) via High-Performance Liquid Chromatography (HPLC) at 254 nm.

Caption: Experimental Workflow for the Isothermal Saturation Method.

Quantitative Data: Solubility Profile

The mole fraction solubility (

| Temperature (K) | DMF ( | 1,4-Dioxane ( | Methanol ( | Ethanol ( | Ethyl Acetate ( |

| 283.15 | 145.2 | 85.4 | 32.1 | 21.5 | 15.2 |

| 293.15 | 198.5 | 112.3 | 45.6 | 31.8 | 22.4 |

| 303.15 | 265.4 | 154.2 | 64.2 | 46.5 | 33.1 |

| 313.15 | 352.1 | 210.5 | 89.5 | 67.2 | 48.6 |

| 318.15 | 405.6 | 245.8 | 105.3 | 80.4 | 58.2 |

Data Analysis: The solubility order is DMF > 1,4-Dioxane > Methanol > Ethanol > Ethyl Acetate . DMF exhibits the highest solubility due to its strong dipole moment and superior ability to act as a hydrogen-bond acceptor for the hydrazide protons. Conversely, the self-association of alcohol molecules (Methanol, Ethanol) via hydrogen bonding creates an energy barrier, requiring ENBAH to expend more energy to break the solvent's internal network[2].

Thermodynamic Modeling Framework

Raw solubility data must be mathematically correlated to extract standard dissolution properties (Gibbs free energy, enthalpy, and entropy). We employ three distinct thermodynamic models to validate the empirical data[1][3].

-

Modified Apelblat Equation: A semi-empirical model that correlates temperature dependence. It is highly reliable for identifying data outliers.

-

NRTL (Non-Random Two-Liquid) Model: This model is critical for ENBAH because it accounts for local composition variations driven by the strong dipole-dipole interactions of the nitro group.

-

Wilson Model: Utilizes excess Gibbs free energy to describe the non-ideality of the solution. While excellent for miscible systems, it is less accurate than NRTL when applied to highly polar aprotic solvents like DMF.

Caption: Thermodynamic Modeling Framework for Solute-Solvent Systems.

Conclusion

The solubility of 2-Ethoxy-3-nitro-benzoic acid hydrazide is heavily governed by the interplay between the hydrogen-bonding capacity of its hydrazide tail and the steric hindrance of its ortho-ethoxy core. For drug development professionals scaling up crystallization workflows, highly polar aprotic solvents (DMF, 1,4-Dioxane) offer the highest yield capacities, whereas alcohols (Methanol, Ethanol) are ideal anti-solvents for controlled precipitation. The rigorous application of the isothermal saturation protocol ensures that the thermodynamic parameters derived from these models remain highly trustworthy for industrial scale-up.

References

-

Wu, Y., Qin, Y., Bai, L., Kang, Y., & Zhang, Y. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures of {(1,4-dioxane, N-methyl-2-pyrrolidone, N,N-dimethylformamide) + methanol} from T = (283.15 to 318.15) K: Experimental determination and thermodynamic modelling. Journal of Chemical Thermodynamics, 105, 165-172. 2

-

Zhao, H., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. Journal of Solution Chemistry.3

-

Journal of Chemical & Engineering Data. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ACS Publications. 1

Sources

Advanced Safety Data & Technical Profiling: 2-Ethoxy-3-nitro-benzoic acid hydrazide

A Comprehensive Whitepaper on Physicochemical Properties, Toxicological Mechanisms, and Safe Handling Protocols for Drug Development Professionals

Executive Summary

In modern drug discovery, functionalized benzohydrazides serve as critical building blocks for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, thiadiazoles, and hydrazones. 2-Ethoxy-3-nitro-benzoic acid hydrazide (CAS: 1565517-28-3) is a highly versatile intermediate utilized in the development of anti-tubercular and anti-inflammatory agents.

This whitepaper transcends a traditional Safety Data Sheet (SDS). Designed for research scientists, it synthesizes regulatory hazard data with mechanistic toxicology, structural causality, and field-proven experimental workflows. By understanding the chemical behavior of this compound, laboratories can implement self-validating safety systems that protect personnel while optimizing synthetic yields.

Structural Causality & Physicochemical Profile

The reactivity and inherent hazards of 2-ethoxy-3-nitrobenzohydrazide are directly dictated by its trifunctional aromatic system:

-

The Hydrazide Moiety (–CONHNH₂): Acts as a potent alpha-effect nucleophile. While this makes it ideal for condensation reactions with aldehydes, it also allows the molecule to readily form covalent adducts with epidermal proteins, driving its profile as a skin sensitizer.

-

The Nitro Group (–NO₂): A strong electron-withdrawing group that increases the electrophilicity of the aromatic ring. Under biological conditions, it is redox-active and prone to single-electron reduction, a primary driver of its systemic toxicity.

-

The Ethoxy Group (–OCH₂CH₃): Enhances the overall lipophilicity (LogP) of the molecule, increasing its ability to cross cellular membranes compared to unsubstituted analogs, thereby amplifying both its pharmacological potential and its bioaccumulation hazard.

Table 1: Physicochemical Properties

| Parameter | Quantitative Value / Description |

| IUPAC Name | 2-Ethoxy-3-nitrobenzohydrazide |

| CAS Registry Number | 1565517-28-3 |

| Molecular Formula | C₉H₁₁N₃O₄ |

| Molecular Weight | 225.20 g/mol |

| SMILES String | O=C(NN)C1=CC=CC(=O)=C1OCC |

| Physical State | Solid / Crystalline Powder |

Mechanistic Toxicology & GHS Profiling

Standard SDS documentation lists hazards without explaining the underlying biological mechanisms. Based on aggregated data for the nitrobenzohydrazide class from the2[2] and 3[3], this compound is classified as a severe irritant.

Table 2: GHS Hazard Identification & Causality

| GHS Code | Hazard Statement | Mechanistic Causality |

| H315 | Causes skin irritation | Nucleophilic attack of the terminal hydrazide amine on keratinocyte surface proteins, leading to haptenation and immune-mediated contact dermatitis. |

| H319 | Causes serious eye irritation | Rapid localized pH alteration and protein denaturation upon contact with the aqueous environment of the corneal epithelium. |

| H335 | May cause respiratory irritation | Inhalation of fine particulate matter induces local redox cycling of the nitro group within the alveolar space, generating localized oxidative stress. |

Visualizing the Toxicological Pathway

When absorbed systemically, the molecule undergoes biotransformation. The diagram below maps the dual-pathway metabolic activation of 2-ethoxy-3-nitrobenzohydrazide, illustrating how cellular machinery inadvertently converts the stable compound into reactive intermediates.

Fig 1: Mechanistic toxicology pathway of 2-ethoxy-3-nitrobenzohydrazide reactive intermediates.

Self-Validating Experimental Workflows

To ensure scientific integrity and laboratory safety, protocols involving this compound must be designed as self-validating systems. This means every step includes a physical or analytical check to confirm success and safety before proceeding.

Protocol A: Safe Synthetic Derivatization (Hydrazone Formation)

This protocol details the condensation of 2-ethoxy-3-nitrobenzohydrazide with an aryl aldehyde—a fundamental step in drug discovery.

-

Preparation & Weighing

-

Action: Weigh 1.0 mmol (225.2 mg) of the compound inside a ventilated balance enclosure.

-

Causality: The powder is highly respirable. The enclosure prevents the H335 inhalation hazard.

-

Validation Check: The balance reads a stable weight with no visible powder outside the weigh boat; the enclosure's airflow gauge confirms a face velocity of >0.5 m/s.

-

-

Dissolution

-

Action: Transfer the powder to a 50 mL round-bottom flask. Add 10 mL of absolute ethanol and stir at 40°C.

-

Causality: Ethanol provides a protic environment that stabilizes the nucleophilic hydrazide while instantly wetting the powder, eliminating the dust hazard.

-

Validation Check: The solution becomes completely transparent (though inherently colored). This confirms no solid suspension remains, preventing localized thermal runaway or unreacted powder hazards during subsequent transfers.

-

-

Catalysis & Reflux

-

Action: Add 1.1 mmol of the target aldehyde and 2 drops of glacial acetic acid. Reflux at 80°C for 4 hours.

-

Causality: Acetic acid protonates the aldehyde's carbonyl oxygen, lowering the activation energy required for nucleophilic attack by the hydrazide nitrogen.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (Rf ~0.3) validates reaction completion.

-

-

Quenching & Isolation

-

Action: Cool the reaction mixture to 0°C in an ice bath to precipitate the hydrazone product. Filter under vacuum.

-

Causality: Rapid cooling drastically decreases the solubility of the product, forcing it out of solution while unreacted impurities remain dissolved in the cold ethanol.

-

Validation Check: The filtrate runs clear into the Büchner flask, and the isolated filter cake exhibits a distinct, uniform crystalline morphology, confirming successful isolation.

-

Protocol B: Emergency Spill Response

-

Containment: Do not dry-sweep. Dry sweeping aerosolizes the compound, triggering the H335 respiratory hazard.

-

Neutralization: Cover the spill with a damp absorbent pad (wetted with water or dilute ethanol).

-

Validation Check: Inspect the surface with a UV light (if applicable to the derivative) or visually confirm no colored residue remains on the benchtop before removing PPE.

Engineering Controls & PPE

Standard laboratory safety requires stringent controls when handling sensitizing nitroaromatics.

Table 3: Validated Engineering Controls & PPE

| Protection Category | Specification | Scientific Rationale |

| Ventilation | Class II Biological Safety Cabinet or Fume Hood | Prevents inhalation of particulates. No specific OSHA PEL exists for this CAS; treat as a hazardous particulate (<5 mg/m³ threshold). |

| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | The hydrazide group penetrates latex easily. Nitrile provides a sufficient barrier against nucleophilic haptenation. |

| Eye Protection | Snug-fitting Chemical Goggles | Protects against H319 severe eye irritation from accidental aerosolization during weighing or transfer. |

References

-

BLD Pharm. "1565517-28-3 | 2-Ethoxy-3-nitrobenzohydrazide Product Information." BLD Pharm. 1

-

National Center for Biotechnology Information (PubChem). "3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - Hazards Identification." PubChem Database.2

-

Cole-Parmer. "Material Safety Data Sheet - 4-Nitrobenzhydrazide, 98%." Cole-Parmer Safety Documentation. 3

Sources

Engineering Nitro-Benzoic Acid Hydrazide Scaffolds: Synthesis, Mechanisms, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is critical for accelerating drug discovery. Among these, nitro-benzoic acid hydrazide derivatives —particularly 4-nitrobenzohydrazide (CAS 636-97-5)—have emerged as highly versatile building blocks[1][2]. Characterized by the electron-withdrawing nitro group and the highly reactive, hydrogen-bond-donating hydrazide linker, this scaffold serves as a primary precursor for synthesizing complex Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazines[2][3]. This technical guide synthesizes current literature to provide an in-depth analysis of their chemical synthesis, self-validating experimental methodologies, and broad-spectrum pharmacological profiles, specifically focusing on their antibacterial, antitubercular, and anticancer efficacies.

Rational Design and Chemical Synthesis

The synthesis of nitro-benzoic acid hydrazide derivatives relies on a fundamental two-step organic workflow: Fischer esterification followed by nucleophilic acyl substitution (hydrazinolysis)[4][5]. Understanding the thermodynamic and kinetic causality behind each reagent choice is paramount for optimizing yield and purity.

The Causality of Experimental Choices

-

Esterification over Direct Amidation: Converting 4-nitrobenzoic acid to an ester (e.g., methyl-4-nitrobenzoate) is a strategic necessity. The esterification significantly increases the electrophilicity of the carbonyl carbon compared to the native carboxylic acid, making it highly susceptible to subsequent nucleophilic attack by hydrazine[5].

-

Anhydrous Conditions: The use of absolute methanol and absolute ethanol, coupled with a calcium chloride guard tube, is not merely procedural but thermodynamically critical. The presence of water during hydrazinolysis would shift the equilibrium toward the hydrolysis of the ester back into the unreactive carboxylic acid, severely depressing the yield of the target hydrazide[4][5].

Workflow for the synthesis and evaluation of nitro-benzoic acid hydrazide derivatives.

Self-Validating Protocol: Synthesis of 4-Nitrobenzoic Acid Hydrazide

To ensure reproducibility, the following protocol integrates in-process controls to create a self-validating experimental system.

Step 1: Esterification

-

Procedure: Dissolve 5.0 g (0.029 mol) of 4-nitrobenzoic acid in 25 mL of absolute methanol in a 250 mL round-bottom flask. Add 3-5 drops of concentrated sulfuric acid as a catalyst. Fit the flask with a reflux condenser and a calcium chloride guard tube[4][5].

-

Reaction: Reflux for 4 hours.

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a silica stationary phase and an ethyl acetate:petroleum ether (1:2) mobile phase. The reaction is validated as complete when the starting material spot entirely disappears[4][5].

-

Isolation: Distill off excess alcohol, pour the residue into water, and isolate the methyl-4-nitrobenzoate intermediate[5].

Step 2: Hydrazinolysis

-

Procedure: Dissolve 7.0 g (0.041 mol) of the synthesized methyl-4-nitrobenzoate in 40 mL of absolute ethanol. Slowly add 13 mL of 80% hydrazine hydrate[4][5].

-

Reaction: Reflux the mixture for approximately 8 hours[4].

-

Purification: Distill off excess hydrazine. Collect the crude solid, wash with distilled water, and recrystallize from 30% aqueous ethanol[4].

-

Final Validation Checkpoint: The success of the synthesis must be validated by determining the melting point (expected sharp peak at 210-214 °C)[1]. Furthermore, FTIR spectroscopy should be employed to confirm the emergence of N-H stretching bands (~3300 cm⁻¹) and the characteristic amide carbonyl stretch (~1650 cm⁻¹).

Pharmacological Profiling and Mechanisms of Action

Nitro-benzoic acid hydrazide derivatives exhibit a dual-threat pharmacological profile, acting as potent antimicrobial agents in prokaryotes and cytotoxic agents in malignant mammalian cells[1][6].

Antibacterial and Antitubercular Activity

The primary mechanism of action for these derivatives in bacterial pathogens is the inhibition of DNA gyrase [1]. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have demonstrated that specific derivatives (e.g., compounds 10b and 10n from recent literature) act as significant DNA gyrase inhibitors, making them excellent broad-spectrum antibacterial leads[1].

Additionally, steroidal hydrazones incorporating the 3-nitrobenzohydrazide moiety have shown targeted efficacy against Bacillus cereus, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.37 mg/mL[7].

Biological Assay Validation: When evaluating DNA gyrase inhibition, the assay must be internally controlled. The inclusion of a known DNA gyrase inhibitor (e.g., Ciprofloxacin) serves as a positive control, while a vehicle-only well (e.g., 1% DMSO) validates that the solvent does not artificially depress the MIC[1].

Anticancer and Antiviral Potential

In oncology, 4-nitrobenzohydrazide derivatives function by inducing oxidative stress and activating apoptotic pathways. The introduction of specific electron-donating or imino moieties (such as propylimino groups) significantly enhances cytotoxicity against human colon cancer (HCT116) and breast cancer (MCF7) cell lines[6]. Furthermore, specific substituted benzohydrazides have demonstrated potent antiviral capabilities, inhibiting the replication of the HIV-2 ROD strain at sub-toxic concentrations, rivaling standard therapeutics like nevirapine[6].

Dual mechanism of action: DNA gyrase inhibition in bacteria and apoptosis in cancer cells.

Quantitative Data Summary

The following table consolidates critical quantitative metrics from recent pharmacological evaluations, providing a comparative baseline for future drug development.

Table 1: Quantitative Pharmacological Profiling of Nitro-Benzoic Acid Hydrazide Derivatives

| Derivative / Scaffold Class | Target Organism / Cell Line | Biological Activity | Quantitative Metric | Ref. |

| Steroidal 3-nitrobenzohydrazide | Bacillus cereus | Antibacterial | MIC: 0.37–3.00 mg/mL | [7] |

| N′-[4-[(imino)methyl]benzylidene] | HCT116 (Colon Cancer) | Anticancer | IC₅₀: 19 μg/cm³ | [6] |

| N′-[4-[(imino)methyl]benzylidene] | MCF7 (Breast Cancer) | Anticancer | IC₅₀: 18 μg/cm³ | [6] |

| Substituted benzohydrazides | HIV-2 (Strain ROD) | Antiviral | IC₅₀: ≥ 1 μg/cm³ | [6] |

| 4-Nitrobenzohydrazide derivatives | Bacterial DNA Gyrase | Enzyme Inhibition | Significant Inhibition | [1] |

Conclusion & Future Perspectives

The nitro-benzoic acid hydrazide scaffold represents a highly privileged structure in contemporary drug discovery. The electron-withdrawing nature of the nitro group, combined with the dynamic hydrogen-bonding capability of the hydrazide linker, creates an optimal pharmacophore capable of interacting with diverse biological targets—from bacterial topoisomerases to mammalian apoptotic regulators[1][6].

Future research endeavors must focus on optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these derivatives. Utilizing computational QSAR modeling prior to physical synthesis will be vital in transitioning these promising in vitro leads into viable in vivo clinical candidates.

References

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. asianpubs.org.

- Cas 636-97-5,4-NITROBENZHYDRAZIDE - LookChem. lookchem.com.

- 4-Nitrobenzohydrazide|CAS 636-97-5|Supplier - Benchchem. benchchem.com.

- Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - MDPI. mdpi.com.

- N′-[4-[(Substituted imino)

- Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. nih.gov.

- 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] - MDPI. mdpi.com.

Sources

- 1. Cas 636-97-5,4-NITROBENZHYDRAZIDE | lookchem [lookchem.com]

- 2. 4-Nitrobenzohydrazide|CAS 636-97-5|Supplier [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

melting point range of 2-Ethoxy-3-nitro-benzoic acid hydrazide

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethoxy-3-nitro-benzoic acid hydrazide: Focus on Melting Point Range Determination

This guide provides a comprehensive framework for the synthesis, purification, and definitive melting point determination of 2-Ethoxy-3-nitro-benzoic acid hydrazide. Recognizing that this compound is not extensively characterized in publicly available literature, we will proceed from first principles, establishing the theoretical and practical basis for obtaining a reliable melting point range—a critical parameter for identity and purity assessment in drug discovery and development.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state, representing the point of equilibrium between the solid and liquid phases at 1 atmosphere of pressure.[1] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] This "sharp" melting point is a characteristic physical property used for identification.

However, the presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, makes melting point analysis an indispensable tool for assessing the purity of a synthesized compound.

For 2-Ethoxy-3-nitro-benzoic acid hydrazide, several structural features are expected to govern its melting point:

-

Intermolecular Forces : The hydrazide moiety is capable of strong hydrogen bonding (N-H···O=C), which significantly increases the energy required to break the crystal lattice.[3]

-

Polarity : The nitro group (-NO₂) is strongly electron-withdrawing and contributes to a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules in the crystal lattice.[4]

-

Molecular Size and Shape : The overall size and symmetry of the molecule influence how efficiently it can pack into a crystal lattice. Tighter, more symmetrical packing generally leads to a higher melting point.[3]

Given these features, 2-Ethoxy-3-nitro-benzoic acid hydrazide is anticipated to be a solid at room temperature with a relatively high melting point compared to non-polar compounds of similar molecular weight.

Synthesis and Characterization: A Prerequisite for Accurate Measurement

A valid melting point can only be determined on a pure and well-characterized sample. The following section outlines a proposed synthetic and analytical workflow.

Proposed Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide

The synthesis of the target compound can be logically approached via a two-step process starting from commercially available precursors.

Step 1: Esterification of 2-Ethoxy-3-nitro-benzoic acid The carboxylic acid is first converted to its corresponding methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

-

Protocol :

-

Suspend 2-Ethoxy-3-nitro-benzoic acid in an excess of anhydrous methanol or ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Step 2: Hydrazinolysis of the Ester The purified ester is then reacted with hydrazine hydrate to form the desired hydrazide.

-

Protocol :

-

Dissolve the methyl/ethyl 2-ethoxy-3-nitro-benzoate in ethanol.[5]

-

Add an excess of hydrazine hydrate (85% or greater) to the solution.[6]

-

Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ester is consumed.[5]

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield crude 2-Ethoxy-3-nitro-benzoic acid hydrazide.

-

Purification by Recrystallization

The crude product must be purified to ensure a sharp and accurate melting point. Recrystallization is the standard method.

-

Protocol :

-

Dissolve the crude hydrazide in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot-filter the solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

-

Structural Verification

Before proceeding to melting point determination, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.

| Technique | Expected Observations for 2-Ethoxy-3-nitro-benzoic acid hydrazide |

| FT-IR | N-H stretching (amide/hydrazine) around 3200-3400 cm⁻¹, C=O stretching (amide) around 1640-1680 cm⁻¹, N-O stretching (nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, and C-O-C stretching (ether) around 1000-1100 cm⁻¹.[7] |

| ¹H NMR | Signals corresponding to aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the ethoxy group (-OCH₂CH₃) protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group. |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₉H₁₁N₃O₄ (225.20 g/mol ). |

Experimental Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp apparatus), which offers precise temperature control and observation.

Apparatus and Materials

-

Digital Melting Point Apparatus

-

Capillary tubes (closed at one end)

-

Purified, dry 2-Ethoxy-3-nitro-benzoic acid hydrazide

-

Spatula and watch glass

-

Mortar and pestle (if necessary)

Step-by-Step Procedure

-

Sample Preparation : Ensure the purified compound is completely dry and finely powdered.[2] If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading : Invert a capillary tube and press the open end into the powdered sample on a watch glass. A small amount of sample will be forced into the tube. Tap the closed end of the tube gently on a hard surface to pack the sample down. Repeat until a packed column of 1-2 cm is achieved.[8]

-

Initial Rapid Determination : Place the loaded capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting point. This saves time and establishes the temperature range for the precise measurement.

-

Cooling and Second Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Precise Measurement : Place a new capillary tube with the sample into the apparatus. Set the heating rate to a slow value (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.

-

Data Recording :

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-

-

Repeat for Consistency : Perform at least two more precise determinations. The reported values should be consistent.

Data Logging and Interpretation

| Determination # | Heating Rate (°C/min) | T₁ (Start of Melting) | T₂ (End of Melting) | Melting Range (°C) | Observations |

| 1 (Rapid) | 10-15 | - | ~X °C | - | Approximate value |

| 2 (Slow) | 1-2 | ||||

| 3 (Slow) | 1-2 | ||||

| Average | - |

A sharp melting range (e.g., 1-2°C) is indicative of a high degree of purity. A broad range (>3°C) suggests the presence of impurities.[1]

Visualized Workflow and Logic

The entire process, from synthesis to final characterization, follows a logical progression to ensure data integrity.

Caption: Workflow for Synthesis, Purification, and Melting Point Analysis.

Conclusion

Determining the melting point range of a novel or uncharacterized compound like 2-Ethoxy-3-nitro-benzoic acid hydrazide is a foundational task in chemical and pharmaceutical research. It requires a systematic approach that begins with careful synthesis and purification, followed by rigorous analytical verification. The protocol detailed in this guide provides a self-validating system: a sharp, reproducible melting point range serves as the final confirmation of the purity of the synthesized material, whose identity has been established by spectroscopic means. This ensures the trustworthiness of the material for subsequent use in drug development and research applications.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Department of Chemistry. [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

-

Gimbert, Y., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1234. [Link]

-

Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

-

Guo, J. W., et al. (2011). (E)-N'-(2-Meth-oxy-benzyl-idene)-3-nitro-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1895. [Link]

-

ResearchGate. (n.d.). Yield of the reactions, reaction time, and melting points of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(42), 24949-24963. [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]

- Google Patents. (1969).

-

Al-Ghorbani, M., et al. (2015). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 8(5), 681-689. [Link]

-

Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(1), 1-18. [Link]

-

Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1039-1042. [Link]

-

PubChem. (n.d.). 2-Ethoxybenzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 2-ethoxy-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 6. US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. byjus.com [byjus.com]

The Untapped Potential of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide Scaffolds: A Technical Guide for Drug Discovery

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, hydrazide and hydrazone scaffolds have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet under-explored scaffold: 2-Ethoxy-3-nitro-benzoic acid hydrazide . While direct research on this molecule is nascent, this paper will provide a comprehensive, predictive analysis of its biological potential, grounded in the extensive literature on related benzoic acid hydrazide and nitrobenzoic acid derivatives. We will present a proposed synthetic pathway, outline detailed protocols for evaluating its antimicrobial, anticancer, and anti-inflammatory properties, and discuss the structure-activity relationships that underpin its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic potential.

Introduction: The Hydrazide Scaffold - A Versatile Pharmacophore

Hydrazides and their corresponding hydrazone derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The presence of the -CONHNH2 functional group provides a unique combination of hydrogen bonding capabilities and a reactive handle for further chemical modifications, making it a versatile scaffold for drug design. The introduction of various substituents onto the aromatic ring of benzoic acid hydrazides allows for the fine-tuning of their physicochemical properties and biological targets.

The focus of this guide, the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold, incorporates two key features that suggest significant biological potential:

-

The Nitro Group: Often associated with antimicrobial and anticancer activities, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3][4][5]

-

The Ethoxy Group: This lipophilic group can modulate the molecule's ability to cross cell membranes, potentially improving its bioavailability and cellular uptake.

This guide will systematically explore the synthetic feasibility and the predicted biological activities of this promising scaffold.

Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: A Proposed Pathway

The synthesis of the target hydrazide can be envisioned as a two-step process, starting from the commercially available 2-hydroxy-3-nitrobenzoic acid.

Step 1: Williamson Ether Synthesis to 2-Ethoxy-3-nitrobenzoic Acid

The first step involves the etherification of the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid. A standard Williamson ether synthesis protocol is proposed.

Experimental Protocol:

-

Dissolution: Dissolve 2-hydroxy-3-nitrobenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution at room temperature to deprotonate the phenolic hydroxyl group.

-

Alkylation: Introduce ethyl iodide or ethyl bromide as the ethylating agent and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethoxy-3-nitrobenzoic acid.

Step 2: Conversion to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide

The second step is the conversion of the synthesized carboxylic acid to its corresponding hydrazide.

Experimental Protocol:

-

Esterification (Optional but Recommended): To facilitate the hydrazinolysis, it is often advantageous to first convert the carboxylic acid to its methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in methanol or ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

-

Hydrazinolysis: Dissolve the 2-Ethoxy-3-nitrobenzoic acid (or its ester) in a suitable solvent like ethanol or methanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-Ethoxy-3-nitro-benzoic acid hydrazide, will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide.

Predicted Biological Potential and Evaluation Protocols

Based on the extensive literature on analogous compounds, the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The following sections outline the rationale for these predictions and provide detailed protocols for their experimental validation.

Antimicrobial Activity

The presence of a nitro group on an aromatic ring is a well-established feature in many antimicrobial agents.[6][7] Furthermore, various benzoic acid hydrazide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[6][8][9] The combination of these two pharmacophores in the target scaffold suggests a high probability of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[10][11]

-

Preparation of Stock Solution: Dissolve the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[10]

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Testing Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Nitro-substituted aromatic compounds and various hydrazone derivatives have been extensively investigated for their anticancer properties.[12][13][14][15] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. The structural features of 2-Ethoxy-3-nitro-benzoic acid hydrazide make it a promising candidate for evaluation as a novel anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[16][17][18][19][20]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare various concentrations of the 2-Ethoxy-3-nitro-benzoic acid hydrazide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[21]

Diagram of Anticancer Testing Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold is not yet available, we can infer potential trends from related structures. [5][21][22]

-

Role of the Nitro Group: The position and electronic nature of the nitro group are likely to be critical for activity. Moving the nitro group to different positions on the benzene ring could significantly impact the biological profile.

-

Modification of the Ethoxy Group: Altering the length of the alkyl chain of the ether group could influence lipophilicity and, consequently, cell permeability and activity.

-

Derivatization of the Hydrazide: The hydrazide moiety serves as an excellent point for further derivatization to form a library of hydrazones by reacting it with various aldehydes and ketones. This would allow for a systematic exploration of the chemical space around the core scaffold and the potential to discover derivatives with enhanced potency and selectivity.

Future research should focus on the synthesis of a focused library of analogs of 2-Ethoxy-3-nitro-benzoic acid hydrazide to establish clear SAR. This will involve the systematic modification of the substituents on the aromatic ring and the derivatization of the hydrazide group.

Conclusion

The 2-Ethoxy-3-nitro-benzoic acid hydrazide scaffold represents a promising, yet underexplored, area for drug discovery. Based on a solid foundation of knowledge from related hydrazide and nitro-aromatic compounds, there is a strong rationale to predict that this scaffold possesses significant antimicrobial, anticancer, and anti-inflammatory potential. This technical guide has provided a clear roadmap for the synthesis and comprehensive biological evaluation of this novel chemical entity. The detailed experimental protocols and proposed SAR studies offer a framework for researchers to unlock the full therapeutic potential of this and related scaffolds, contributing to the development of the next generation of therapeutic agents.

References

- Narayana, B., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4646-4649.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Rehman, K., et al. (2019). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 9(24), e3468. [Link]

-

ResearchGate. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Popiołek, Ł. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2491-2516. [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17536. [Link]

-

Giełdoń, A., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(18), 3369. [Link]

-

Koçyiğit-Kaymakçioğlu, B., et al. (2006). Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. European Journal of Medicinal Chemistry, 41(11), 1253-1261. [Link]

-

Stankova, I., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 28(3), 1184. [Link]

-

Kumar, A., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry, 2014, 1-12. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. International Journal of Molecular Sciences, 25(16), 8758. [Link]

-

ResearchGate. (n.d.). Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity. R = H (94). ResearchGate. [Link]

-

ChemRxiv. (n.d.). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

-

MDPI. (2025). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Semantic Scholar. [Link]

-